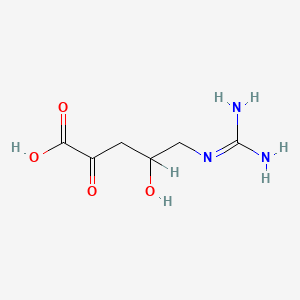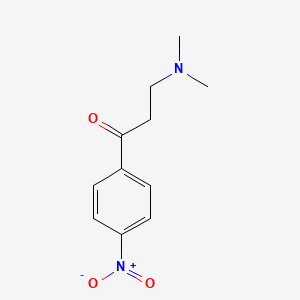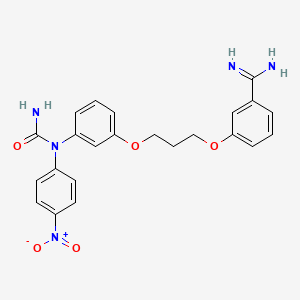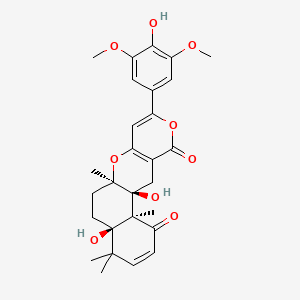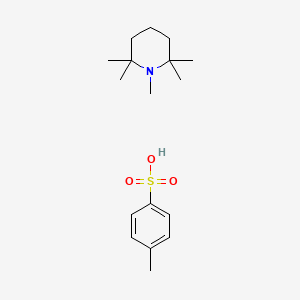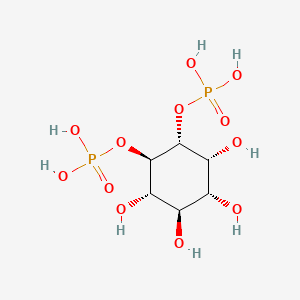
1,3-苯并二硫醇-2-硫酮
描述
1,3-Benzodithiole-2-thione is an organic compound with the molecular formula C₇H₄S₃. It is a heterocyclic compound containing two sulfur atoms and one thione group. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
科学研究应用
1,3-Benzodithiole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
- When 1,3-Benzodithiole-2-thione is ingested (often through dietary sources like cruciferous vegetables), myrosinases cleave it to release an isothiocyanate (ITC) called sulforaphane . Sulforaphane is the active compound responsible for many of the health benefits associated with cruciferous vegetables .
Target of Action
生化分析
Biochemical Properties
1,3-Benzodithiole-2-thione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form sulfur ylides through 1,3-dipolar cycloaddition reactions . . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
1,3-Benzodithiole-2-thione has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions . Additionally, 1,3-Benzodithiole-2-thione has been found to impact cellular metabolism by modulating the activity of key metabolic enzymes . These effects highlight the compound’s potential as a modulator of cellular processes.
Molecular Mechanism
The molecular mechanism of 1,3-Benzodithiole-2-thione involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression and subsequent alterations in cellular functions . The ability of 1,3-Benzodithiole-2-thione to form stable complexes with biomolecules is a key factor in its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzodithiole-2-thione have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1,3-Benzodithiole-2-thione can undergo degradation over time, leading to changes in its biochemical properties and cellular effects . Understanding these temporal effects is crucial for optimizing the use of the compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 1,3-Benzodithiole-2-thione vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant biochemical and cellular changes . At high doses, 1,3-Benzodithiole-2-thione can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
1,3-Benzodithiole-2-thione is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound’s metabolism involves its conjugation with glutathione and subsequent biotransformation, leading to the formation of metabolites . These metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,3-Benzodithiole-2-thione within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments are important factors that determine its biochemical and cellular effects . Understanding these transport and distribution mechanisms is essential for optimizing the use of 1,3-Benzodithiole-2-thione in research and therapeutic applications.
Subcellular Localization
1,3-Benzodithiole-2-thione exhibits specific subcellular localization, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This subcellular localization is crucial for understanding the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole-2-thione can be synthesized through several methods. One common method involves the cyclocondensation reaction of 1,2-benzenedithiol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1,3-benzodithiole-2-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
1,3-Benzodithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzodithiole derivatives.
相似化合物的比较
Similar Compounds
1,3-Benzodithiol-2-one: Similar structure but with a carbonyl group instead of a thione group.
1,3-Benzodithiole-2-one: Contains a carbonyl group instead of a thione group.
1,3-Benzodithiole-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
1,3-Benzodithiole-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
1,3-benzodithiole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4S3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYIRFMMOVOESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239409 | |
| Record name | 1,3-Benzodithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-36-1 | |
| Record name | 1,3-Benzodithiole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



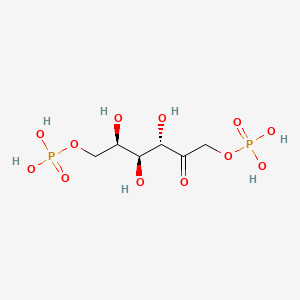
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)


